Harzianolide

描述

Harzianolide is a secondary metabolite produced by the filamentous fungus Trichoderma harzianum. This compound belongs to the butenolide group and is known for its antifungal properties and its ability to promote plant growth and induce systemic resistance in plants

准备方法

Synthetic Routes and Reaction Conditions: Harzianolide is primarily isolated from the cultivation broth of Trichoderma harzianum. The fungus is grown in a suitable medium, such as potato dextrose broth, and the compound is extracted using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Trichoderma harzianum strains. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize the yield of this compound. Advanced biotechnological methods, including genetic engineering, are employed to enhance the production of this compound .

化学反应分析

Table 1: Key Biosynthetic Intermediates

| Intermediate | Role in Biosynthesis | Enzymatic Process |

|---|---|---|

| Malonyl-CoA | Polyketide chain elongation | PKS-mediated condensation |

| l-HIG (4-hydroxy-4-isopropyl glutamate) | Amino acid substrate | NRPS activation |

| Tetramic acid core | Cyclized intermediate | Dieckmann cyclization |

| N-methyl derivatives | Bioactive end products | Methyltransferase activity |

Structural Derivatives and Reactivity

Harzianolide’s butenolide structure (a γ-lactone with conjugated double bonds) suggests potential reactivity, though experimental data is limited. Related compounds undergo:

- Oxidation : Butenolides are prone to epoxidation or hydroxylation under oxidative conditions. For example, harzianic acid derivatives exhibit modified antifungal activity upon oxidation .

- Hydrolysis : The lactone ring may open under acidic or alkaline conditions, forming carboxylic acid derivatives .

- Substitution : Functional groups (e.g., hydroxyls) can be halogenated or acylated to enhance bioactivity .

Table 2: Reported Derivatives of this compound Analogs

Inferred Reactivity from Structural Analogues

This compound’s γ-lactone moiety shares similarities with other bioactive butenolides, such as aflatrem and equisetin, which undergo:

- Electrophilic additions : Conjugated dienes in the lactone ring react with electrophiles (e.g., halogens) .

- Reductive opening : Catalytic hydrogenation cleaves the lactone ring, producing diols .

- Enzymatic detoxification : Plants may metabolize this compound via glycosylation or glutathione conjugation, as observed in defense responses .

Challenges and Research Gaps

Despite its agricultural importance, this compound’s synthetic chemistry remains underexplored. Key gaps include:

科学研究应用

Plant Growth Promotion

Mechanism of Action

Harzianolide has been shown to enhance plant growth significantly. In studies, it promoted tomato seedling growth by up to 2.5-fold (dry weight) at a concentration of 0.1 ppm compared to control groups . The compound influences root development, enhancing root length and tips, which is critical for nutrient uptake and overall plant vigor .

Key Findings

- Increased Biomass : Application of this compound resulted in increased fresh weight and root biomass in various crops.

- Defense Mechanisms : It activates defense-related enzymes, improving the plant's ability to withstand oxidative stress and pathogen attacks .

Induction of Systemic Resistance

This compound acts as an elicitor of systemic acquired resistance (SAR) in plants. It induces the expression of genes related to salicylic acid and jasmonate signaling pathways, which are crucial for plant defense responses .

Case Studies

- In a controlled experiment, plants pre-treated with this compound exhibited reduced lesion sizes when challenged with Sclerotinia sclerotiorum, demonstrating enhanced systemic resistance .

- The compound has been linked to the upregulation of pathogenesis-related proteins, which play a vital role in the plant's defense against pathogens .

Biological Control Agent

This compound’s role extends beyond growth promotion; it is also effective in controlling soil-borne diseases. The application of Trichoderma species, including those producing this compound, has shown efficacy against various plant pathogens such as Fusarium and Rhizoctonia species .

Efficacy Against Pathogens

- Studies indicate that this compound contributes to the antagonistic effects exhibited by Trichoderma spp., enhancing their ability to suppress pathogenic fungi through mechanisms such as mycoparasitism and competition for resources .

- It has been documented that this compound can inhibit the growth of several pathogenic fungi, thereby reducing disease incidence in crops .

Data Table: Summary of this compound Applications

Future Prospects

The potential applications of this compound are vast, particularly as the agricultural sector seeks sustainable alternatives to chemical fertilizers and pesticides. Ongoing research is focusing on:

- Formulation Development : Creating effective formulations that incorporate this compound for commercial use.

- Field Trials : Conducting extensive field trials to evaluate its efficacy across different crops and environmental conditions.

- Mechanistic Studies : Further elucidating the biochemical pathways involved in its action will enhance understanding and application strategies.

作用机制

Harzianolide exerts its effects through multiple mechanisms:

Antifungal Activity: this compound inhibits the growth of pathogenic fungi by disrupting their cell membranes and interfering with essential metabolic processes.

Plant Growth Promotion: The compound stimulates plant growth by enhancing nutrient uptake and promoting root development.

Systemic Resistance: this compound triggers systemic resistance in plants by activating defense-related genes and pathways.

相似化合物的比较

Harzianolide is often compared with other secondary metabolites produced by Trichoderma species, such as harzianic acid and harzianone A.

Harzianic Acid: Like this compound, harzianic acid is known for its antifungal properties and plant growth-promoting effects.

Harzianone A: This compound also exhibits antifungal activity but is structurally distinct from this compound.

Uniqueness of this compound: this compound’s unique combination of antifungal activity, plant growth promotion, and systemic resistance induction sets it apart from other similar compounds.

生物活性

Harzianolide, a secondary metabolite derived from the fungus Trichoderma harzianum, has garnered significant attention due to its diverse biological activities, particularly in agriculture and medicine. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is classified as a terpenoid and is primarily recognized for its roles as a plant growth regulator and an agent inducing systemic resistance in plants. It has been isolated from different strains of T. harzianum, notably strain SQR-T037, which is known for its biocontrol properties against phytopathogenic fungi.

1. Plant Growth Promotion

Research indicates that this compound significantly enhances plant growth. A study demonstrated that at a concentration of 0.1 ppm, it promoted tomato seedling growth by up to 2.5-fold in dry weight compared to controls . The compound influences root development, leading to increased root length and number of root tips, which are crucial for nutrient uptake.

Table 1: Effects of this compound on Plant Growth Parameters

| Parameter | Control (g) | This compound (0.1 ppm) (g) |

|---|---|---|

| Dry Weight | 0.40 | 1.00 |

| Root Length (cm) | 5.0 | 10.5 |

| Number of Root Tips | 15 | 30 |

2. Induction of Systemic Resistance

This compound also plays a significant role in enhancing plant defense mechanisms. It has been shown to increase the activity of defense-related enzymes such as catalase and peroxidase, which help mitigate oxidative stress during pathogen attacks . Additionally, real-time PCR analysis revealed that this compound induces the expression of genes associated with salicylic acid and jasmonate/ethylene signaling pathways, crucial for systemic acquired resistance (SAR) in plants.

Table 2: Gene Expression Induced by this compound

| Gene Name | Pathway | Expression Level (Relative to Control) |

|---|---|---|

| PR1 | Salicylic Acid | 3.5 |

| GLU | Salicylic Acid | 2.8 |

| JERF3 | Jasmonate/Ethylene | 4.0 |

3. Antifungal Activity

This compound exhibits notable antifungal properties against various phytopathogens, including Sclerotinia sclerotiorum. In experiments where plants pre-treated with this compound were challenged with this pathogen, there was a significant reduction in lesion size compared to untreated controls . This suggests that this compound not only promotes growth but also enhances the plant's ability to withstand fungal infections.

Case Study: Efficacy Against Soybean Rust

A recent study evaluated the effectiveness of this compound in controlling Asian Soybean Rust (Phakopsora pachyrhizi). The results indicated that treatments with this compound significantly reduced disease severity by up to 50% , demonstrating its potential as a biocontrol agent in agricultural settings .

The biological activities of this compound can be attributed to its ability to modulate plant physiological processes and enhance stress tolerance. The compound's influence on gene expression related to plant defense indicates a complex interaction between the metabolite and the plant's signaling pathways.

属性

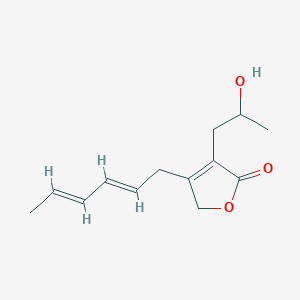

IUPAC Name |

3-[(2E,4E)-hexa-2,4-dienyl]-4-(2-hydroxypropyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-6-7-11-9-16-13(15)12(11)8-10(2)14/h3-6,10,14H,7-9H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELRJXQJITUJOU-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCC1=C(C(=O)OC1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CC1=C(C(=O)OC1)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。